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molecular formula C11H10N2O2 B1298678 methyl 3-phenyl-1H-pyrazole-5-carboxylate CAS No. 56426-35-8

methyl 3-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B1298678
M. Wt: 202.21 g/mol
InChI Key: ROXAFVODFXYSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08710038B2

Procedure details

To a solution of 2-hydroxy-4-oxo-4-phenyl-but-2-enoic acid methyl ester (12.0 g, 58.2 mmol) in EtOH (30 ml) was added hydrazine monohydrate (2.84 mL, 58.2 mmol) and the mixture was heated at reflux for 5 h. The reaction mixture was cooled to room temperature and filtered in vacuo. The precipitate was washed with EtOH to give the desired product (6.02 g, 51.5% yield): MS (EI) for C11H10N2O2: 203.08 (MH+).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
51.5%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4](O)=[CH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.O.[NH2:17][NH2:18]>CCO>[C:7]1([C:6]2[CH:5]=[C:4]([C:3]([O:2][CH3:1])=[O:15])[NH:18][N:17]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC(C(=CC(C1=CC=CC=C1)=O)O)=O
Name
Quantity
2.84 mL
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered in vacuo
WASH
Type
WASH
Details
The precipitate was washed with EtOH

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NNC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.02 g
YIELD: PERCENTYIELD 51.5%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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